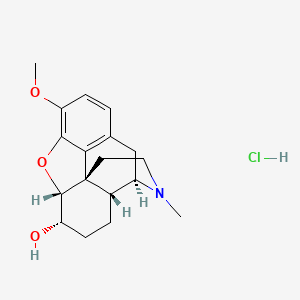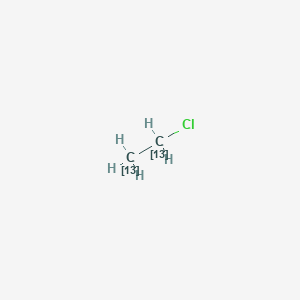
Chloro(~13~C_2_)ethane
Vue d'ensemble
Description
Chloroethane, also known as ethyl chloride, is a chemical compound with the chemical formula CH3CH2Cl . It was once widely used in producing tetraethyllead, a gasoline additive . It is a colorless, flammable gas or refrigerated liquid with a faintly sweet odor .
Synthesis Analysis
Chloroethane is produced by hydrochlorination of ethylene . The reaction is as follows: C2H4 + HCl → C2H5Cl . At various times in the past, chloroethane has also been produced from ethanol and hydrochloric acid, from ethane and chlorine, or from ethanol and phosphorus trichloride .
Molecular Structure Analysis
The molecular formula of Chloroethane is C2H5Cl . It has a molar mass of 64.51 g·mol−1 .
Chemical Reactions Analysis
The reaction of ethane with chlorine radicals has been studied extensively . In this reaction, a chlorine radical generated in the initiation step first reacts with ethane in a hydrogen abstraction step, generating HCl and an ethyl radical . Then, the ethyl radical reacts with another (non-radical) Cl2 molecule, forming the chloroethane product and regenerating a chlorine radical .
Physical And Chemical Properties Analysis
Chloroethane is a colorless gas with a pungent, ethereal odor . It has a density of 0.921 g/cm3 at 0-4 °C and 0.8898 g/cm3 at 25 °C . The melting point of chloroethane is −138.7 °C and it boils at 12.27 °C . It decomposes at 510 °C .
Mécanisme D'action
The mechanism of action of chloroethane involves the reaction of ethane with chlorine radicals . A chlorine radical generated in the initiation step first reacts with ethane in a hydrogen abstraction step, generating HCl and an ethyl radical . Then, the ethyl radical reacts with another (non-radical) Cl2 molecule, forming the chloroethane product and regenerating a chlorine radical .
Safety and Hazards
Chloroethane is highly flammable . It is harmful if swallowed and causes skin irritation and serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . It may cause drowsiness or dizziness and may cause cancer . It may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
The direct conversion of ethane to vinyl chloride—without cracking and instead through the intermediacy of ethylene—has been investigated since abundant natural-gas-derived ethane with a low carbon footprint has become commercially available . This could significantly lower the cost of raw materials, reduce overall carbon emissions, and decrease the demand for cracker capacity .
Propriétés
IUPAC Name |
chloro(1,2-13C2)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZDOIIHCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584358 | |
| Record name | Chloro(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(~13~C_2_)ethane | |
CAS RN |
34189-76-9 | |
| Record name | Chloro(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







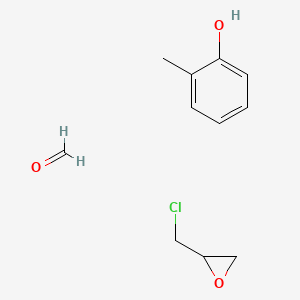

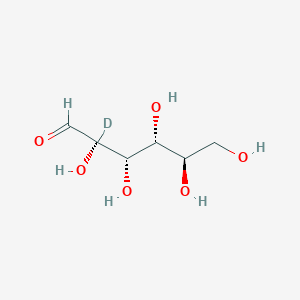
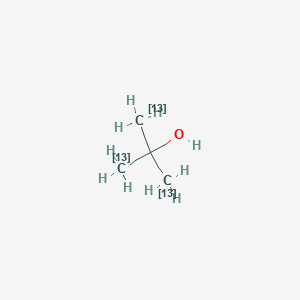

![17-[1,3-Di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B3334102.png)


